Ferrocene, 1,1'-bis(1-oxobutyl)-
Description
Ferrocene, 1,1'-bis(1-oxobutyl)- (CAS 1274-06-2), also known as 1,1'-dibutyrylferrocene, is a 1,1'-disubstituted ferrocene derivative featuring two 1-oxobutyl (butyryl) groups attached to the cyclopentadienyl rings. Its molecular formula is C₁₈H₂₂FeO₂, with a molecular weight of 326.21 g/mol. The compound is a solid with 98% purity and is commercially available for laboratory use .
Properties
IUPAC Name |
1-cyclopenta-2,4-dien-1-ylidenebutan-1-olate;iron(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H12O.Fe/c2*1-2-5-9(10)8-6-3-4-7-8;/h2*3-4,6-7,10H,2,5H2,1H3;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVRUQRMYVOCTB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C1C=CC=C1)[O-].CCCC(=C1C=CC=C1)[O-].[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FeO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of Ferrocene, 1,1’-bis(1-oxobutyl)- typically involves the acylation of ferrocene. One common method is the Friedel-Crafts acylation, where ferrocene reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Fe(C5H5)2+2CH3CH2CH2COClAlCl3Fe(C5H4COCH2CH2CH3)2+2HCl
Industrial Production Methods:
Industrial production of Ferrocene, 1,1’-bis(1-oxobutyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ferrocene, 1,1’-bis(1-oxobutyl)- can undergo oxidation to form ferricenium ions. This is typically achieved using oxidizing agents such as ferric chloride (FeCl3) or ceric ammonium nitrate (CAN).
Reduction: The compound can be reduced back to its neutral state using reducing agents like sodium borohydride (NaBH4).
Substitution: The butanoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: FeCl3, CAN, in solvents like acetonitrile or dichloromethane.
Reduction: NaBH4 in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Ferricenium ions.
Reduction: Neutral ferrocene derivatives.
Substitution: Various substituted ferrocene derivatives depending on the nucleophile used.
Scientific Research Applications
Ferrocene, 1,1'-bis(1-oxobutyl)-, a derivative of ferrocene, is an organometallic compound featuring two 1-oxobutyl substituents on a ferrocene core. Ferrocene itself consists of an iron atom sandwiched between two cyclopentadienyl rings, a structure that contributes to its stability and unique chemical properties. The addition of 1-oxobutyl groups modifies the electronic characteristics and reactivity of the ferrocene scaffold, making it useful in various applications.
Scientific Research Applications
- Chemistry Ferrocene, 1,1'-bis(1-oxobutyl)-, is used as a precursor in the synthesis of various organometallic compounds. Its structure allows exploration of new catalytic processes and the development of novel materials.
- Biology and Medicine Ferrocene derivatives are studied for their potential as anticancer agents in biological research. Ferrocene's ability to generate reactive oxygen species (ROS) through redox reactions makes it a candidate for targeted cancer therapies. Research indicates that ferrocene derivatives can exhibit antibacterial and anticancer properties, with the potential to act as enzyme inhibitors or disrupt cellular processes.
Industrial Applications
In the industrial sector, ferrocene derivatives are used as additives in fuels to improve combustion efficiency and reduce emissions. They are also employed in developing advanced materials such as polymers and nanocomposites.
The chemical behavior of ferrocene derivatives includes electrophilic substitution reactions due to the electron-rich nature of the cyclopentadienyl rings. Potential reactions for 1,1'-bis(1-oxobutyl)-ferrocene include:
- Acylation
- Alkylation
- Formylation
The synthesis of ferrocene, 1,1'-bis(1-oxobutyl)-, can be achieved through various methods:
- Directed C-H activation
- Cross-coupling reactions
- Electrophilic substitution
Mechanism of Action
The mechanism of action of Ferrocene, 1,1’-bis(1-oxobutyl)- involves its redox properties. The compound can undergo reversible oxidation and reduction, which allows it to participate in electron transfer reactions. This redox activity is crucial in its applications as a catalyst and in biological systems where it can induce oxidative stress in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Groups and Structural Features
- Target Compound: Substituents: Two 1-oxobutyl (butyryl) groups.
- Phosphinoferrocenes (e.g., 1,1'-bis(diphenylphosphino)ferrocene, dppf): Substituents: Phosphine groups (e.g., -PPh₂, -PtBu₂). Applications: Widely used as ligands in transition metal catalysis (e.g., Pd, Ni, Rh complexes). Alkyl substituents on phosphinoferrocenes reduce oxidation potentials (e.g., di-tert-butyl derivatives oxidize at less positive potentials than diphenyl analogs) .
- Bis(sulfonyl)ferrocenes (e.g., 1,1′-bis(sulfonylchloride)ferrocene): Substituents: Sulfonyl chloride (-SO₂Cl) or sulfonamide (-SO₂NR₂) groups. Applications: Precursors for bioconjugates (e.g., sulfonamide-linked peptides) and ferrocenophanes. Reactivity with amines under wet conditions is notable .
Bis(amide)ferrocenes :
1,1′-Bis(phenylethynyl)ferrocene :
Electrochemical Properties
- Phosphinoferrocenes: Oxidation potentials are sensitive to substituents. For example: [Pd(dppf)Cl₂] (dppf = 1,1'-bis(diphenylphosphino)ferrocene) oxidizes at +0.85 V vs. Ag/AgCl. Alkyl-substituted analogs (e.g., di-tert-butyl) exhibit ~0.2 V less positive potentials due to electron donation .
- 1,1'-bis(1-oxobutyl)ferrocene: The electron-withdrawing ketones likely shift oxidation to more positive potentials compared to alkylphosphino derivatives, though specific data are unavailable.
Biological Activity
Ferrocene, 1,1'-bis(1-oxobutyl)- is a derivative of the well-established organometallic compound ferrocene, characterized by its unique "sandwich" structure comprising an iron atom sandwiched between two cyclopentadienyl rings. This specific derivative features two 1-oxobutyl substituents at the 1,1'-positions of the ferrocene core, which significantly influences its chemical behavior and biological activity. This article explores the biological activity of this compound, focusing on its potential applications in medicine and biochemistry.
The synthesis of Ferrocene, 1,1'-bis(1-oxobutyl)- typically involves Friedel-Crafts acylation, where ferrocene reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction can be summarized as follows:
This modification enhances the electronic properties and reactivity of the ferrocene scaffold, making it a subject of interest for both theoretical studies and practical applications in biological contexts.
Anticancer Properties
Research indicates that ferrocene derivatives exhibit significant anticancer activity. The mechanism is primarily attributed to their ability to generate reactive oxygen species (ROS) through redox reactions. This property allows them to induce oxidative stress selectively in cancer cells, leading to apoptosis. A study highlighted the cytotoxic effects of various ferrocene-based compounds on different cancer cell lines, including triple-negative breast cancer (TNBC) cells (MDA-MB-231), where Ferrocene, 1,1'-bis(1-oxobutyl)- demonstrated promising results .
Table 1: Cytotoxicity of Ferrocene Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Ferrocene, 1,1'-bis(1-oxobutyl)- | 0.035 ± 0.005 | MDA-MB-231 |
| Monophenol complex | 0.41 ± 0.01 | HCT116 |
| Diphenol complex | 0.79 ± 0.29 | A-375 |
This table summarizes the IC50 values for various compounds against selected cancer cell lines, illustrating the potent activity of Ferrocene derivatives .
The biological activity of Ferrocene, 1,1'-bis(1-oxobutyl)- is closely linked to its redox properties. It can undergo reversible oxidation to form ferricenium ions when exposed to oxidizing agents like ferric chloride (FeCl3). This oxidation process is crucial for its anticancer efficacy as it enhances ROS generation within cancer cells .
Other Biological Activities
Beyond anticancer properties, ferrocene derivatives have shown antibacterial activity and potential as enzyme inhibitors. The unique electronic characteristics imparted by substituents like 1-oxobutyl groups may enhance their interaction with biological targets such as proteins and nucleic acids. Studies employing molecular docking techniques have provided insights into how these compounds interact with biomolecules at a molecular level .
Case Studies
Several case studies have been conducted to evaluate the biological activities of ferrocene derivatives:
- Study on MDA-MB-231 Cells : This study demonstrated that Ferrocene, 1,1'-bis(1-oxobutyl)- generates significantly higher levels of ROS compared to other derivatives, leading to enhanced cytotoxicity against TNBC cells.
- Antibacterial Activity Assessment : Another investigation revealed that certain ferrocene derivatives exhibit promising antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting their potential as novel antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
